2-(3-Hydroxypyridin-2-yl)acetic acid
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Overview
Description
2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .
Synthesis Analysis
The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxypyridin-2-yl)acetic acid features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .Physical And Chemical Properties Analysis
2-(3-Hydroxypyridin-2-yl)acetic acid has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Methods of Application or Experimental Procedures
The compound is used in the synthesis of novel heterocyclic compounds. The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity .
Results or Outcomes Obtained
The compound has been found to show high antiproliferative activity in vitro. Among the adamantyl-derived series of hydroxypyridinones, the amide derivative, 2-((3r,5r,7r)-adamantan-1-yl)-N-(4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)phenyl)acetamide, was the most promising compound with an IC50 value ranging between 0.3 and 0.5 µM .
Methods of Application or Experimental Procedures: The compound was evaluated for its anti-fibrosis activity by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that it might be developed as a novel anti-fibrotic drug .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .
Results or Outcomes Obtained: The compound has been found to be effective in enacting orally administrable biological active iron chelators to cure various iron overloaded diseases .
Methods of Application or Experimental Procedures: The compound was evaluated for its antioxidative activity .
Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, indicating that it might be developed as a novel antioxidative drug .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of imidazo .
Results or Outcomes Obtained: The study showed that the compound effectively synthesized substituted imidazo .
Methods of Application or Experimental Procedures: The compound was evaluated for its antioxidative activity .
Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, indicating that it might be developed as a novel antioxidative drug .
Safety And Hazards
properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFWRYKYHQKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538991 |
Source
|
Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyridin-2-yl)acetic acid | |
CAS RN |
69022-71-5 |
Source
|
Record name | 3-Hydroxy-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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